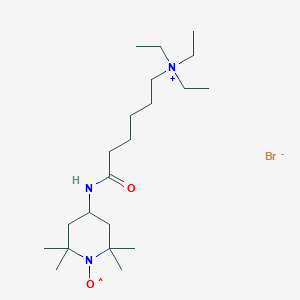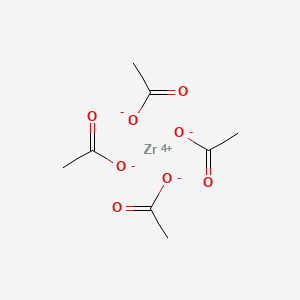
CID 11532466
描述
CID 11532466, also known as (4-(3-(4-chlorophenyl)-1-(pyridin-3-yl)-1H-pyrazol-4-yl)pyridin-2-yl)methanol, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated to determine its biochemical and physiological effects. In
作用机制
The mechanism of action of CID 11532466 is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth of cancer cells, and may also be responsible for the compound's effects on other diseases.
Biochemical and Physiological Effects:
CID 11532466 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, and may also have neuroprotective properties. Further research is needed to fully understand the range of effects of CID 11532466.
实验室实验的优点和局限性
CID 11532466 has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in high yields with high purity. Additionally, CID 11532466 has been shown to be effective in a range of experiments, making it a versatile tool for scientific research.
However, there are also limitations to the use of CID 11532466 in lab experiments. This compound may not be effective in all types of cancer cells, and its effects may vary depending on the specific cell lines used. Additionally, further research is needed to determine the optimal dosage and administration of CID 11532466 for different applications.
未来方向
There are a number of future directions for research on CID 11532466. One area of focus is on identifying the specific enzymes that are targeted by this compound, in order to better understand its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of CID 11532466 for different applications.
Another area of research is on the potential use of CID 11532466 in combination with other drugs or therapies. This compound may have synergistic effects when used in combination with other anti-cancer drugs, and may also be effective in combination with other treatments for other diseases.
Finally, there is a need for further investigation into the potential side effects of CID 11532466, particularly in long-term use. This information will be important for determining the safety and efficacy of this compound for use in clinical trials and eventual use in humans.
Conclusion:
CID 11532466 is a promising compound for scientific research, with potential applications in cancer research and other areas of medicine. Further research is needed to fully understand its mechanism of action, optimal dosage and administration, and potential side effects. With continued investigation, CID 11532466 may prove to be a valuable tool for treating a range of diseases.
科学研究应用
CID 11532466 has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been found to be effective in reducing tumor growth in animal models. Additionally, CID 11532466 has been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
InChI |
InChI=1S/C21H42N3O2.BrH/c1-8-24(9-2,10-3)15-13-11-12-14-19(25)22-18-16-20(4,5)23(26)21(6,7)17-18;/h18H,8-17H2,1-7H3;1H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWUIVYFXHUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide | |
CAS RN |
762245-84-1 | |
| Record name | 762245-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)










![5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide](/img/structure/B3429718.png)

